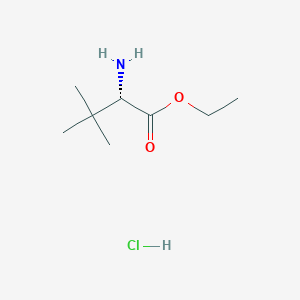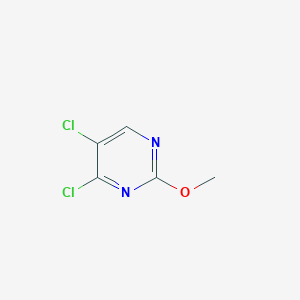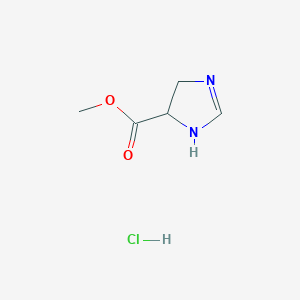![molecular formula C11H8O3S2 B1433171 [5-(3-Thienylcarbonyl)-2-thienyl]acetic acid CAS No. 1447964-79-5](/img/structure/B1433171.png)
[5-(3-Thienylcarbonyl)-2-thienyl]acetic acid
Vue d'ensemble
Description
[5-(3-Thienylcarbonyl)-2-thienyl]acetic acid is a useful research compound. Its molecular formula is C11H8O3S2 and its molecular weight is 252.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrolysis of Polysaccharides
Acetic acid plays a crucial role in the pyrolysis of polysaccharides, where it is formed through thermal decomposition processes. Studies by Ponder and Richards (2010) have explored the effects of linkage types and inorganic additives on the pyrolytic pathways of naturally occurring and synthetic polysaccharides, emphasizing the chemical mechanisms involved in the formation of acetic acid among other compounds (Ponder & Richards, 2010).
Biotechnological and Pharmacological Effects
Chlorogenic acid (CGA), a phenolic acid compound, has shown various biotechnological and pharmacological effects, including antioxidant activity and modulation of lipid metabolism. Naveed et al. (2018) suggest that CGA could help treat disorders such as hepatic steatosis and diabetes, pointing to the potential of acetic acid derivatives in medical applications (Naveed et al., 2018).
Environmental Applications
The microbial catabolism of indole-3-acetic acid (IAA) by bacteria, as outlined by Laird, Flores, and Leveau (2020), illustrates the environmental significance of acetic acid derivatives. These compounds serve as carbon, nitrogen, and energy sources for bacteria, potentially interfering with IAA-dependent processes in plants and contributing to biotechnological and environmental applications (Laird, Flores, & Leveau, 2020).
Industrial Separation Processes
Acetic acid is integral to pervaporation separation techniques for water-acetic acid mixtures, as discussed by Aminabhavi and Toti (2003). These processes are critical for recycling acetic acid from industrial wastewater, highlighting its importance in sustainable manufacturing practices (Aminabhavi & Toti, 2003).
Oil and Gas Operations
Organic acids, including acetic acid, are used in acidizing operations for carbonate and sandstone formations, as reviewed by Alhamad et al. (2020). These acids serve as less corrosive alternatives to traditional hydrochloric acid, emphasizing the role of acetic acid derivatives in enhancing oil and gas extraction efficiency (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).
Propriétés
IUPAC Name |
2-[5-(thiophene-3-carbonyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S2/c12-10(13)5-8-1-2-9(16-8)11(14)7-3-4-15-6-7/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWRJHJAZGEGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1433091.png)
![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine](/img/structure/B1433093.png)





![[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1433102.png)

![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol](/img/structure/B1433104.png)
![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1433106.png)
![5-Oxaspiro[3.5]nonan-8-yl methanesulfonate](/img/structure/B1433107.png)

![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)
